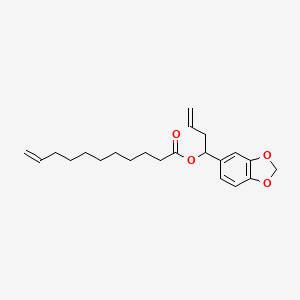
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate is an organic compound that features a benzodioxole ring, a butenyl group, and an undecenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Attachment of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple a halogenated benzodioxole with a butenyl halide.
Esterification: The final step involves the esterification of the resulting compound with undec-10-enoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Halogenated benzodioxole derivatives, substituted benzodioxole derivatives
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate has various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate involves its interaction with molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The butenyl and undecenoate groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)butan-2-one: Similar structure but with a butanone group instead of a butenyl and undecenoate ester.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains an ethan-1-ol group instead of a butenyl and undecenoate ester.
3-(1,3-Benzodioxol-5-yl)propenal: Features a propenal group instead of a butenyl and undecenoate ester.
Uniqueness
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate is unique due to its combination of a benzodioxole ring, a butenyl group, and an undecenoate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
5434-18-4 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)but-3-enyl undec-10-enoate |
InChI |
InChI=1S/C22H30O4/c1-3-5-6-7-8-9-10-11-13-22(23)26-19(12-4-2)18-14-15-20-21(16-18)25-17-24-20/h3-4,14-16,19H,1-2,5-13,17H2 |
InChI Key |
KXXBORXYWJRZAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC(CC=C)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


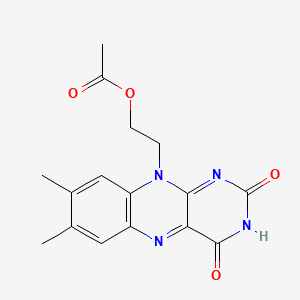
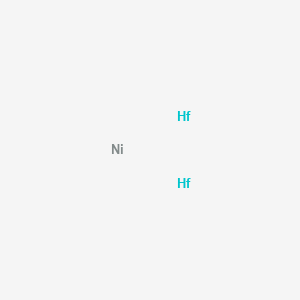
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
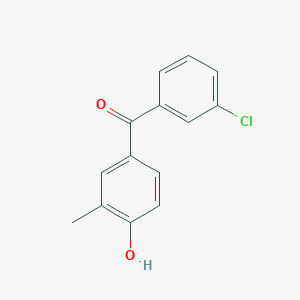
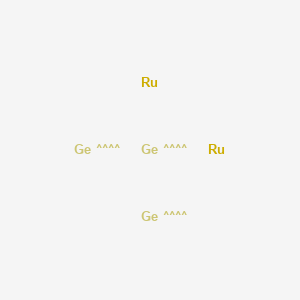
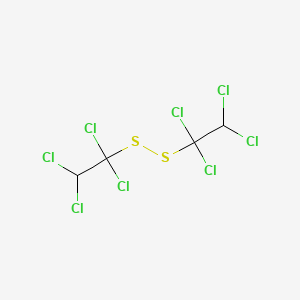
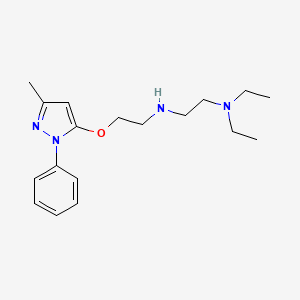
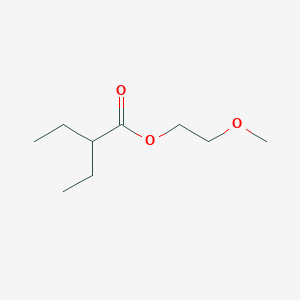
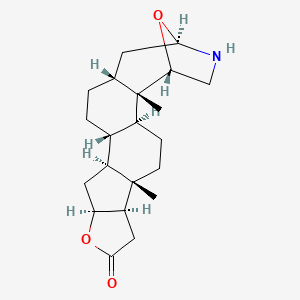
![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
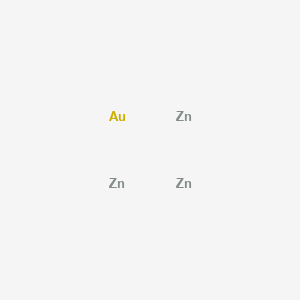
![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
![1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea](/img/structure/B14721335.png)
